molecular formula C5H7BrN2 B1457193 4-Bromo-1-ethyl-1H-imidazole CAS No. 875340-91-3

4-Bromo-1-ethyl-1H-imidazole

Cat. No. B1457193
CAS RN: 875340-91-3
M. Wt: 175.03 g/mol
InChI Key: MVFPZCLLTRWXOV-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-imidazole is a heterocyclic compound that contains an imidazole ring . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of imidazoles, including 4-Bromo-1-ethyl-1H-imidazole, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

4-Bromo-1-ethyl-1H-imidazole has a molecular weight of 175.03 . It contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Recent advances in the synthesis of imidazoles have highlighted the bonds constructed during the formation of the imidazole . The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms .


Physical And Chemical Properties Analysis

4-Bromo-1-ethyl-1H-imidazole is a liquid at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Medicine

4-Bromo-1-ethyl-1H-imidazole serves as a starting material in the synthesis of compounds with potential therapeutic applications. For instance, it can be used to prepare 5(4)-bromo-4(5)-nitroimidazole , which has been evaluated for antitumor potential against various cell lines .

Organic Synthesis

In synthetic chemistry, this compound is utilized as a precursor for creating aminoimidazoles through palladium-catalyzed amination processes. These aminoimidazoles are significant due to their versatility in further chemical reactions .

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MilliporeSigma - 4-Bromo-1H-imidazole BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds

Safety and Hazards

4-Bromo-1-ethyl-1H-imidazole is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

4-bromo-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFPZCLLTRWXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875340-91-3
Record name 4-bromo-1-ethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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